2,6-Dibromobenzo[b]furan-3(2H)-one
Overview
Description
2,6-Dibromobenzo[b]furan-3(2H)-one is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of two bromine atoms at the 2 and 6 positions of the benzofuran ring and a ketone group at the 3 position. It is a white to off-white crystalline solid that is used in various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of 2,6-Dibromobenzo[b]furan-3(2H)-one can be achieved through several synthetic routes. One common method involves the bromination of benzo[b]furan followed by oxidation. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The brominated intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the ketone group at the 3 position.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2,6-Dibromobenzo[b]furan-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms at the 2 and 6 positions can be substituted with other groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules. These reactions typically use palladium catalysts and organoboron or organohalide reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,6-Dibromobenzo[b]furan-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery. Its derivatives are tested for efficacy and safety in preclinical and clinical studies.
Industry: The compound is used in the development of new materials, including polymers and dyes. Its brominated structure provides unique properties that are beneficial in various industrial applications.
Mechanism of Action
The mechanism of action of 2,6-Dibromobenzo[b]furan-3(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its anti-tumor activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
2,6-Dibromobenzo[b]furan-3(2H)-one can be compared with other brominated benzofuran derivatives, such as:
2,8-Dibromodibenzo[b,d]furan-3,7-diol: This compound has bromine atoms at the 2 and 8 positions and hydroxyl groups at the 3 and 7 positions. It exhibits different chemical reactivity and biological activities due to the presence of hydroxyl groups.
2,6-Dibromobenzo[b]thiophene-3(2H)-one: This compound has a sulfur atom in place of the oxygen atom in the furan ring
2,6-Dibromobenzo[b]furan-3(2H)-ol: This compound has a hydroxyl group at the 3 position instead of a ketone group
The uniqueness of this compound lies in its specific substitution pattern and the presence of a ketone group, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
2,6-dibromo-1-benzofuran-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O2/c9-4-1-2-5-6(3-4)12-8(10)7(5)11/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJKMWLCBFHRMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(C2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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